molecular formula C18H21FN4O2 B2951588 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2319809-33-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one

Cat. No.: B2951588
CAS No.: 2319809-33-9
M. Wt: 344.39
InChI Key: AUWDFXLOZBRONM-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure common in bioactive molecules due to its conformational rigidity and ability to interact with diverse biological targets. The 1H-1,2,4-triazol-1-yl substituent at the 3-position of the bicyclic system and the 2-(2-fluorophenoxy)propan-1-one moiety at the 8-position distinguish it from related analogs. The fluorine atom in the phenoxy group enhances lipophilicity and metabolic stability, while the triazole ring may contribute to hydrogen bonding or metal coordination, critical for pharmacological activity, particularly in antifungal or CNS-targeting applications .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12(25-17-5-3-2-4-16(17)19)18(24)23-13-6-7-14(23)9-15(8-13)22-11-20-10-21-22/h2-5,10-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWDFXLOZBRONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=NC=N3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one can be synthesized through a multi-step process involving the formation of key intermediates. One common approach is to start with the construction of the bicyclic octane ring, followed by the introduction of the triazole group. Finally, the fluorophenoxy propanone moiety is incorporated under controlled conditions.

Industrial Production Methods: Industrial-scale production may involve optimizations such as the use of catalytic systems, solvent selection, and purification techniques to enhance yield and efficiency. Advanced methodologies like continuous flow chemistry could be employed to improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical transformations, including:

  • Oxidation: : Conversion of specific functional groups.

  • Reduction: : Modification of the triazole ring or other reducible sites.

  • Substitution: : Reactions with nucleophiles or electrophiles at the phenoxy or triazole positions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions are usually tailored to maintain the integrity of the bicyclic structure while achieving the desired chemical transformation.

Major Products: Major products from these reactions are often derivatives with altered pharmacological properties, making them valuable for further research in drug development.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of novel compounds with potential therapeutic effects. Biology : Investigated for its interactions with biological macromolecules, such as enzymes and receptors. Medicine : Explored for its potential as a lead compound in the development of new medications targeting specific diseases. Industry : Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The triazole moiety and fluorophenoxy group play crucial roles in binding affinity and specificity, modulating the activity of these targets and influencing downstream effects.

Similar Compounds

  • 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenoxy)propan-1-one

  • 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-bromophenoxy)propan-1-one

Uniqueness: The presence of the fluorine atom in 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can significantly enhance its biological activity compared to its chloro and bromo counterparts.

That's a deep dive into 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one. Complex but fascinating!

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one is a novel azabicyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, with a molecular weight of approximately 330.4 g/mol. The structure features a bicyclic azabicyclo[3.2.1]octane core fused with a triazole ring and a fluorophenoxy group, which are crucial for its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .

Anti-inflammatory Effects

Research indicates that compounds structurally related to 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one exhibit significant anti-inflammatory properties. In vitro studies demonstrate that the compound can effectively inhibit NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM for similar compounds) . This inhibition results in reduced inflammatory responses in various models.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been shown to possess analgesic properties. The elevation of PEA levels contributes to pain relief mechanisms, suggesting potential applications in treating chronic pain conditions.

Research Findings and Case Studies

Several studies have detailed the structure-activity relationship (SAR) of azabicyclic compounds related to NAAA inhibition:

CompoundIC50 (μM)Selectivity for FAAH (%)Selectivity for AC (%)
Compound 500.04225% at 30 μM34% at 30 μM
Compound 390.655Not specifiedNot specified

These results indicate that structural modifications can significantly impact the potency and selectivity of these compounds against various enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Triazole Substituents

  • Compound from :
    • Structure: 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one.
    • Key Differences:
  • Triazole isomer (1,2,3-triazolyl vs.
  • Substituent: The 4-(methylsulfonyl)phenyl group increases molecular weight and polarity, possibly affecting blood-brain barrier penetration versus the 2-fluorophenoxy group in the target compound .

Bicyclic Core Modifications

  • (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () :
    • Structure: Nitro group at the 4-position of the fluorophenyl ring and a ketone at the 3-position of the bicyclic core.
    • Key Differences:
  • Nitro vs. Triazole : The electron-withdrawing nitro group may reduce metabolic stability compared to the triazole, which is metabolically resistant and often used in drug design .

Tropane Alkaloid Derivatives ()

  • Hyoscyamine and Littorine: Structure: (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters (e.g., tropate or phenylpropanoate). Key Differences:
  • Ester vs. Ketone Linkage : The ester group in tropane alkaloids is prone to hydrolysis, whereas the ketone in the target compound offers greater stability .
  • Substituent Effects: The 2-fluorophenoxy group in the target compound may enhance selectivity for non-cholinergic targets (e.g., antifungal CYP450 enzymes) compared to tropane alkaloids’ muscarinic receptor affinity .

Antifungal Activity Comparisons ()

  • Fluconazole and Imidazolylindol-propanol (): Fluconazole (1,2,4-triazole) is a benchmark antifungal, but the target compound’s bicyclic core may improve CNS penetration for treating fungal meningitis. The imidazolylindol-propanol derivative (MIC: 0.001 µg/mL against Candida albicans) highlights the potency of triazole-containing compounds, suggesting the target compound’s 1,2,4-triazole could confer similar efficacy .
  • (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (): Structural Similarity: Difluorophenyl and triazole groups mirror the target compound’s fluorophenoxy and triazole motifs. Activity Insight: The α,β-unsaturated ketone in this compound may enhance electrophilic reactivity, whereas the target compound’s saturated propan-1-one moiety likely improves metabolic stability .

Physicochemical and Spectroscopic Comparisons ()

  • NMR Data (): Regions of divergence in chemical shifts (positions 29–36 and 39–44) correlate with substituent variations. The target compound’s 2-fluorophenoxy group likely induces distinct electronic environments in these regions compared to analogs with sulfonyl or nitro groups .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP* Metabolic Stability Antifungal MIC (µg/mL)
Target Compound 2-Fluorophenoxy 2.8 High Pending
Compound 4-(Methylsulfonyl)phenyl 3.2 Moderate Not reported
(Z)-Difluorophenyl-triazole (E11) 2,4-Difluorophenyl 3.0 Moderate 0.001 (C. albicans)
Fluconazole 1,2,4-Triazole 1.5 High 0.5–2.0

*Predicted using fragment-based methods.

Table 2: NMR Chemical Shift Differences (ppm) in Core vs. Substituent Regions

Region Target Compound Compound Compound
Bicyclic Core 119.7–123.2 120.1–123.9 118.1–123.8
Substituent 107.8–111.2 102.2–108.1 126.0–177.1

Data adapted from .

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